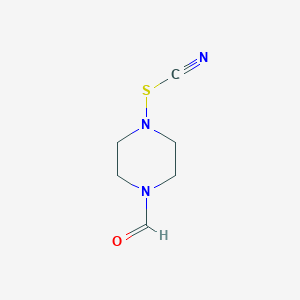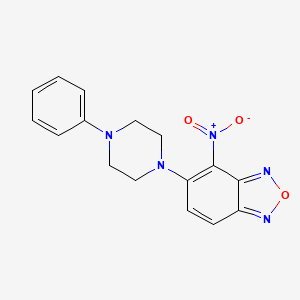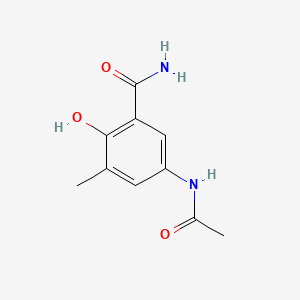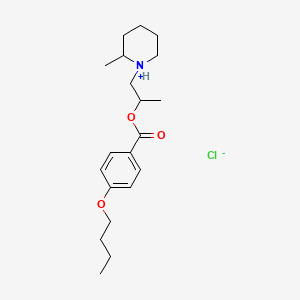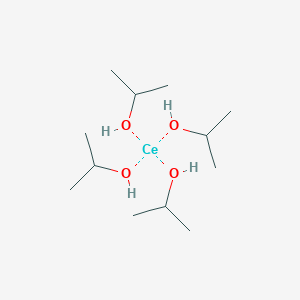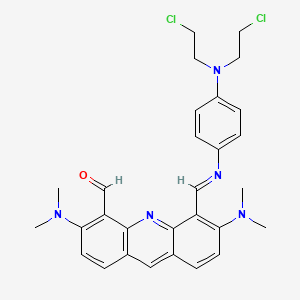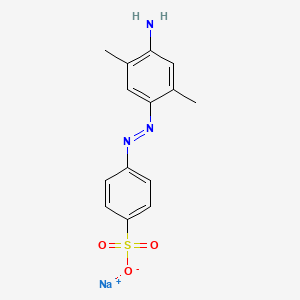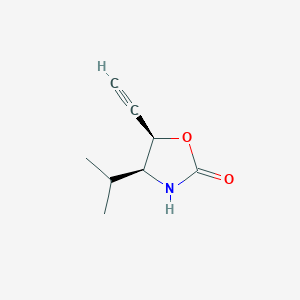
3-amino-4-methylbenzamide;sulfuric acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-4-methylbenzamide is an organic compound with the molecular formula C8H10N2O. It is a derivative of benzamide, characterized by the presence of an amino group at the third position and a methyl group at the fourth position on the benzene ring. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and dyes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3-Amino-4-methylbenzamide can be synthesized through several methods. One common approach involves the acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride. This reaction typically requires a catalyst and is conducted under controlled temperature conditions to ensure selectivity and yield .
Industrial Production Methods
In industrial settings, the production of 3-amino-4-methylbenzamide often involves large-scale acylation reactions. The process is optimized for high yield and purity, utilizing advanced techniques such as continuous flow microreactor systems to control reaction kinetics and improve efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
3-Amino-4-methylbenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert nitro derivatives back to amino groups.
Substitution: The amino and methyl groups on the benzene ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and nitric acid (HNO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) are used for halogenation and sulfonation reactions.
Major Products
Oxidation: Nitro derivatives of 3-amino-4-methylbenzamide.
Reduction: Amino derivatives.
Substitution: Halogenated or sulfonated benzamides.
Applications De Recherche Scientifique
3-Amino-4-methylbenzamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor binding.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of anti-cancer and anti-inflammatory agents.
Industry: Utilized in the production of dyes and pigments, as well as in the manufacture of synthetic fibers
Mécanisme D'action
The mechanism of action of 3-amino-4-methylbenzamide involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved often include inhibition of signal transduction processes and interference with cellular metabolism .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Amino-4-methylbenzoic acid: Similar in structure but contains a carboxylic acid group instead of an amide group.
2,3-Dimethoxybenzamide: Contains methoxy groups instead of amino and methyl groups.
3-Acetoxy-2-methylbenzamide: Contains an acetoxy group instead of an amino group.
Uniqueness
3-Amino-4-methylbenzamide is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in the synthesis of specialized pharmaceuticals and dyes .
Propriétés
Numéro CAS |
67701-35-3 |
|---|---|
Formule moléculaire |
C16H22N4O6S |
Poids moléculaire |
398.4 g/mol |
Nom IUPAC |
3-amino-4-methylbenzamide;sulfuric acid |
InChI |
InChI=1S/2C8H10N2O.H2O4S/c2*1-5-2-3-6(8(10)11)4-7(5)9;1-5(2,3)4/h2*2-4H,9H2,1H3,(H2,10,11);(H2,1,2,3,4) |
Clé InChI |
NACGHFCJVMGMES-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)C(=O)N)N.CC1=C(C=C(C=C1)C(=O)N)N.OS(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


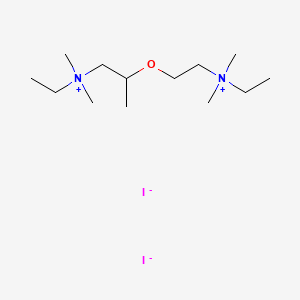
![hexasodium;iron(2+);4-[7-(4-sulfonatophenyl)-1,10-phenanthrolin-4-yl]benzenesulfonate;sulfate](/img/structure/B13785512.png)
